molecular formula C20H24N4O3 B5326123 N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide

N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide

Cat. No. B5326123
M. Wt: 368.4 g/mol
InChI Key: VXVFAJAPYLJXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using specific methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide involves the inhibition of specific enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is a receptor that is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have anti-inflammatory effects, which are mediated through the inhibition of COX-2 activity. It has also been shown to have anti-cancer effects, which are mediated through the inhibition of EGFR activity. In addition, it has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide in lab experiments is that it has been shown to have specific effects on certain enzymes and receptors, which can help to elucidate their roles in various biological processes. However, one of the limitations of using this compound is that it may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

For research include further elucidating its mechanism of action and studying its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide involves several steps. The first step involves the preparation of 3-hydroxy-2-methylbenzoic acid, which is then reacted with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with 2-(4-acetylpiperazin-1-yl)pyridine to produce the desired compound.

Scientific Research Applications

N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-hydroxy-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-14-17(6-3-7-18(14)26)20(27)22-13-16-5-4-8-21-19(16)24-11-9-23(10-12-24)15(2)25/h3-8,26H,9-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVFAJAPYLJXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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